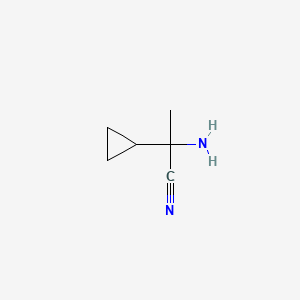

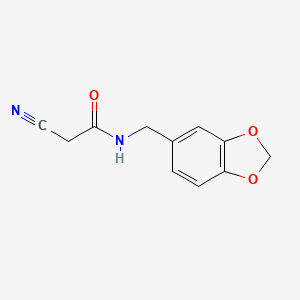

2-Amino-2-ciclopropilpropanonitrilo

Descripción general

Descripción

The research on cyclopropyl-containing compounds, such as 2-Amino-2-cyclopropylpropanenitrile, encompasses various studies that delve into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of these compounds. Cyclopropyl groups are known for their unique reactivity due to the ring strain and the presence of amino and nitrile functionalities, which offer multiple reactive sites for transformations and applications in organic synthesis 10.

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds can be achieved through various methods. For instance, the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones leads to the formation of cyclopentadienols, which is a ring expansion reaction facilitated by the strain in the cyclopropyl ring . Enantioselective desymmetrization has been used to prepare cyclopropene α-amino acids, demonstrating the potential for creating chiral centers adjacent to the cyclopropyl group . Additionally, transition-metal-free cyclopropanation of 2-aminoacrylates with N-tosylhydrazones has been reported, providing a route to cyclopropane α-amino acids . These methods highlight the versatility and reactivity of cyclopropyl groups in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing compounds is characterized by the three-membered ring, which imparts significant ring strain and influences the stability and reactivity of these molecules. The presence of amino groups can lead to the formation of aminocyclopropenium ions, which exhibit interesting properties such as stability, redox behavior, and ion pair strain . The cyclopropyl group's influence on molecular diversity is also evident in the synthesis of spirocyclic derivatives from amino acid-derived α-amino nitriles .

Chemical Reactions Analysis

Cyclopropyl groups participate in a variety of chemical reactions. The bis(amino)cyclopropenium ion has been used as a hydrogen-bond donor catalyst in 1,6-conjugate addition reactions, demonstrating the cyclopropyl group's ability to activate other functional groups through hydrogen bonding . The reactivity of cyclopropyl groups has also been harnessed in asymmetric cyclopropanation reactions to produce trans-cyclopropyl β-amino acid derivatives with high enantioselectivity . Furthermore, cyclopropyl building blocks have been utilized in the synthesis of stable analogs of 2-oxocyclobutanecarboxylates, showcasing the group's versatility in organic synthesis10.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl-containing compounds are influenced by the inherent ring strain and the substituents attached to the ring. The strain can affect the stability and reactivity, while substituents like amino and nitrile groups can introduce additional functional properties. For example, the presence of amino groups can lead to the formation of ionic liquids, metal complexes, and Bronsted bases, expanding the utility of these compounds . The cyclopropyl group's ability to serve as a hydrogen-bond donor has been exploited in catalysis, further illustrating the impact of the ring's physical and chemical properties on its applications .

Aplicaciones Científicas De Investigación

Investigación Proteómica

“2-Amino-2-ciclopropilpropanonitrilo” se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse para estudiar las interacciones, modificaciones y localización de las proteínas.

Síntesis de Diversos Compuestos Químicos

Este compuesto es un bloque de construcción de enamina que se puede utilizar en la síntesis de diversos compuestos químicos . Las enaminas son intermediarios versátiles en la síntesis orgánica debido a su carácter nucleofílico.

Síntesis de Hidantoínas 5-Sustituidas

“this compound” se puede utilizar en la síntesis de hidantoínas 5-sustituidas . Las hidantoínas tienen una amplia gama de aplicaciones en química medicinal y se utilizan como anticonvulsivos, antipsicóticos y antiarrítmicos.

Síntesis de Enaminas Derivadas de Cetona

Este compuesto también se puede utilizar en la síntesis de enaminas derivadas de cetona . Las enaminas son bloques de construcción importantes en la síntesis orgánica y se utilizan en la preparación de diversos productos farmacéuticos y agroquímicos.

Espectroscopia de RMN

“this compound” se puede utilizar en espectroscopia de RMN (Resonancia Magnética Nuclear) . La RMN es una técnica de investigación que explota las propiedades magnéticas de ciertos núcleos atómicos para determinar las propiedades físicas y químicas de los átomos o las moléculas en las que están contenidos.

HPLC y LC-MS

Este compuesto se puede utilizar en análisis HPLC (Cromatografía Líquida de Alta Eficiencia) y LC-MS (Cromatografía Líquida-Espectrometría de Masas) . Estas son técnicas de química analítica que se utilizan para separar, identificar y cuantificar cada componente de una mezcla.

Propiedades

IUPAC Name |

2-amino-2-cyclopropylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-6(8,4-7)5-2-3-5/h5H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFGZZVMDIZSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396468 | |

| Record name | 2-amino-2-cyclopropylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37024-73-0 | |

| Record name | 2-amino-2-cyclopropylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-cyclopropylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)